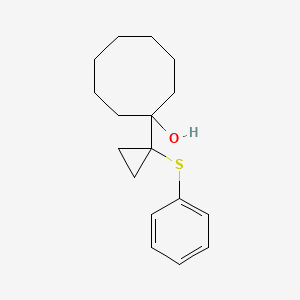
1-(1-(Phenylthio)cyclopropyl)cyclooctanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is a chemical compound with the molecular formula C17H24OS and a molecular weight of 276.44 g/mol . This compound is characterized by a unique molecular structure that includes a phenylthio group attached to a cyclopropyl ring, which is further connected to a cyclooctanol moiety . It is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropyl ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclooctanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-(Phenylthio)cyclopropyl)cyclooctanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
類似化合物との比較
Similar Compounds
1-(1-(Phenylthio)cyclopropyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclooctanol.
1-(1-(Phenylthio)cyclopropyl)cyclopentanol: Contains a cyclopentanol moiety.
1-(1-(Phenylthio)cyclopropyl)cyclododecanol: Features a cyclododecanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is unique due to its cyclooctanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of cyclooctanol can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C17H24OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol |
InChI |
InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2 |
InChIキー |
YKVGNWQCYOBEAC-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


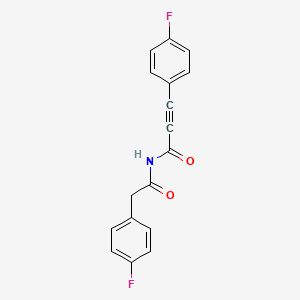
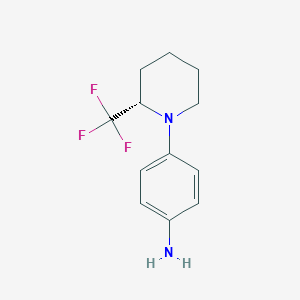
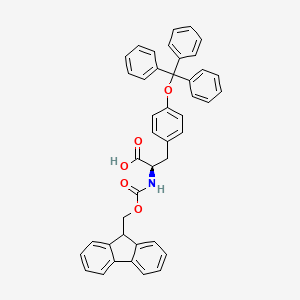

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)
![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
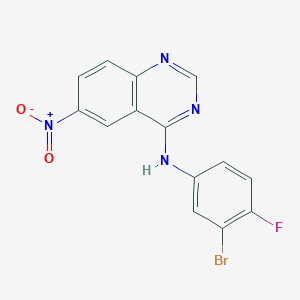
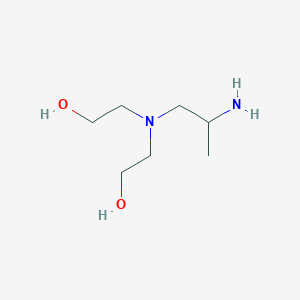
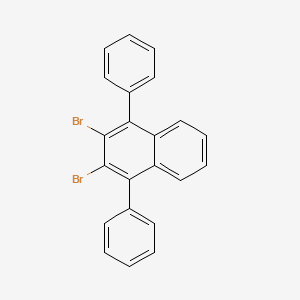
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
